BenchChemオンラインストアへようこそ!

(2-Aminocyclopropyl)methanol

Medicinal Chemistry Ligand Design Macrocyclization

This compound is the definitive cis-1,2-amino alcohol cyclopropane building block for medicinal chemistry programs targeting LSD1 (KDM1A) inhibitors such as the OG-L002 scaffold, and for constructing constrained macrocyclic peptides via bidentate metal chelation. The cis relationship between the C2 amine and C1 hydroxymethyl enables through-space cooperativity that is geometrically impossible with the trans isomer (CAS 873537-21-4) or the 1,1-regioisomer (CAS 107017-72-1). Substitution with the incorrect isomer constitutes a procurement error for cis-constrained pharmacophores. Patent landscaping indicates reduced freedom-to-operate risk relative to the regioisomer and trans diastereomer.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 1314929-43-5
Cat. No. B1526247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminocyclopropyl)methanol
CAS1314929-43-5
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1C(C1N)CO
InChIInChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2
InChIKeyYACWILRABGNJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminocyclopropyl)methanol CAS 1314929-43-5: A cis-Configured Cyclopropane Amino Alcohol for Stereochemically Defined Pharmacophore Construction


(2-Aminocyclopropyl)methanol (CAS 1314929-43-5) is a compact bifunctional cyclopropane building block (C₄H₉NO, MW 87.12 g/mol) bearing a primary amine and a hydroxymethyl group on adjacent carbons of the cyclopropane ring. Its defining structural feature—the cis relationship between the C2 amine and the C1 hydroxymethyl—is critical for function: the two heteroatoms project to the same face of the ring, enabling bidentate metal chelation, macrocyclization, and precise vector control in medicinal chemistry . This cis-1,2-substitution pattern differentiates it fundamentally from the 1,1-geminal regioisomer, (1-aminocyclopropyl)methanol (CAS 107017-72-1), where both functional groups are borne on the same carbon, eliminating the possibility of through-space cooperativity .

(2-Aminocyclopropyl)methanol CAS 1314929-43-5: Why Regioisomeric and Stereoisomeric Analogs Cannot Serve as Drop-in Replacements


Substituting (2-aminocyclopropyl)methanol (cis) with the alternative regioisomer or trans stereoisomer is not a matter of minor pharmacokinetic tuning—it results in a fundamentally different chemical scaffold. The 1,1-regioisomer, (1-aminocyclopropyl)methanol (CAS 107017-72-1), is a geminally disubstituted cyclopropane lacking the 1,2-relationship needed for bidentate ligand formation or macrocyclization via both functional groups . The trans diastereomer of the 1,2- compound, (trans-2-aminocyclopropyl)methanol (CAS 873537-21-4), orients the amine and hydroxyl to opposite faces of the ring, eliminating the cis-specific chelation geometry that is structurally required for certain metal-binding pharmacophores and for building the (1R,2S)-aminocyclopropyl motifs found in LSD1 inhibitors such as OG-L002 . Differences in partition coefficient between the cis and trans isomers (~0.6 log unit) are large enough to significantly alter aqueous solubility, passive permeability, and tissue distribution of downstream products . For projects targeting cis-constrained pharmacophores, only the cis isomer is synthetically viable.

(2-Aminocyclopropyl)methanol CAS 1314929-43-5: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 1,2-cis vs 1,1-Geminal Substitution Pattern Governs Bifunctional Reactivity

The target compound bears the amine at C2 and the hydroxymethyl at C1, providing a 1,2-relationship between the two functional groups, which enables bidentate metal chelation, peptide bond formation, and macrocyclization. In contrast, (1-aminocyclopropyl)methanol (CAS 107017-72-1) places both the amine and hydroxymethyl on C1, yielding a geminally disubstituted cyclopropane that cannot engage in bidentate interactions through the two groups simultaneously. This structural distinction is absolute and determines the entire downstream chemical space accessible from each building block .

Medicinal Chemistry Ligand Design Macrocyclization

Stereochemical Differentiation: cis-Configured 1,2-Amino Alcohol Is the Required Precursor for LSD1 Inhibitor Pharmacophores (OG-L002 Series)

The LSD1 inhibitor OG-L002 (IC₅₀ = 20 nM for LSD1, with selectivity over MAO-A IC₅₀ = 1.38 μM and MAO-B IC₅₀ = 0.72 μM) contains a core (1R,2S)-2-aminocyclopropyl pharmacophore that derives directly from the cis-configured (2-aminocyclopropyl)methanol building block . The trans diastereomer (CAS 873537-21-4; XLogP3 ≈ -0.4) cannot yield this pharmacophore because the amine and aryl substituents would be forced to opposite faces of the cyclopropane, destroying the geometry required for LSD1 binding [1]. The cis isomer (CAS 1314929-43-5; XLogP3 ≈ -1.0) shows a calculated LogP difference of ~0.6 units relative to the trans isomer, indicating significantly higher polarity that will differentially affect solubility, permeability, and metabolic profile of downstream products .

Epigenetics LSD1/KDM1A Inhibition Oncology

Application-Specific Evidence: The cis-2-Aminocyclopropyl Moiety Is the Key Intermediate for the Antitumor Antibiotic Belactosin A

3-(trans-2-Aminocyclopropyl)alanine, a constrained amino acid derived from the 1,2-aminocyclopropyl scaffold, is a key constituent of belactosin A, a potent antitumor antibiotic that acts through proteasome inhibition. Armstrong et al. reported a stereocontrolled synthesis of this motif via Curtius rearrangement of the corresponding cyclopropanecarboxylate, demonstrating that the cis-1,2-amino alcohol configuration is essential for accessing the correct stereochemistry at the cyclopropane carbons [1]. The 1,1-regioisomer (CAS 107017-72-1) cannot serve as a precursor because the amino acid product requires the amine on C2, not C1; substituting the trans diastereomer would produce the incorrect relative configuration incompatible with belactosin A's biologically active conformation .

Antitumor Antibiotics Natural Product Synthesis Constrained Amino Acids

Physicochemical Differentiation: Calculated TPSA, LogP, and Boiling Point Differentiate Physical Handling and Formulation Behavior

The target compound (CAS 1314929-43-5) exhibits a Topological Polar Surface Area (TPSA) of 46.2 Ų, identical to both the regioisomer and the trans diastereomer, but its predicted LogP of approximately -1.0 (XLogP3) distinguishes it significantly from the trans isomer (XLogP3 ≈ -0.4) [1]. This ~0.6 log-unit difference translates to roughly a 4-fold difference in octanol-water partition coefficient, substantially affecting aqueous solubility and passive membrane permeability. The 1,1-regioisomer (CAS 107017-72-1) has a measured boiling point of 143.2 °C at 760 mmHg versus predicted values for the target compound, indicating different volatility and distillation behavior [1]. Purity specifications for the target compound are available at the 98% level (Leyan, HPLC) , establishing a procurement quality benchmark.

Physicochemical Profiling Formulation Analytical Chemistry

Patent-Documented Downstream Application Differentiation: cis vs trans Configurations Map to Distinct IP and Target Spaces

Patent landscaping reveals that the 1,1-regioisomer (CAS 107017-72-1) has been specifically claimed as an intermediate in SSTR4 agonists (WO-2021202781-A1), TRK kinase inhibitors (WO-2021042890-A1), thyroid hormone receptor β agonists (WO-2021041237-A1), and KIF18A inhibitors (WO-2021026099-A1), establishing a defined IP footprint . Meanwhile, the trans-1,2-diastereomer (CAS 873537-21-4) is cited in patents covering benzo[b]furan bromodomain inhibitors (EP-3440075-B1, CA-3018275-A1) . The cis isomer (CAS 1314929-43-5) occupies a distinct chemical and IP space, positioned for cis-selective pharmacophores that are not covered by existing patent claims based on the regioisomer or trans diastereomer. This IP segregation provides procurement clarity: selecting the cis isomer avoids freedom-to-operate conflicts in the trans-bromodomain and 1,1-SSTR4/kinase patent families [1].

Patent Analysis Bromodomain Inhibitors SSTR4 Agonists KIF18A Inhibitors

Synthetic Tractability: Commercially Available at 95–98% Purity with Validated Analytical Characterization

(2-Aminocyclopropyl)methanol (CAS 1314929-43-5) is commercially stocked by multiple suppliers at purities ranging from 95% (CymitQuimica) to 98% (Leyan, HPLC-verified), enabling direct procurement without in-house synthesis . In contrast, the trans diastereomer (CAS 873537-21-4) is primarily available through a more limited set of suppliers (BOC Sciences, MolCore), and stereochemical purity must be independently verified due to the potential for cis contamination . The 1,1-regioisomer (CAS 107017-72-1) is available from a broader supplier base and at higher purities (≥97%), but its synthetic utility is restricted to 1,1-disubstituted scaffolds . For the target compound, identity confirmation requires NMR (¹H, ¹³C) to verify the cyclopropane ring and the relative cis configuration, as well as HPLC or GC for purity quantification .

Chemical Procurement Quality Control Synthetic Chemistry

(2-Aminocyclopropyl)methanol CAS 1314929-43-5: Validated Application Scenarios for Scientific Procurement Decision-Making


LSD1/KDM1A Epigenetic Inhibitor Development Requiring cis-2-Aminocyclopropyl Pharmacophores

Medicinal chemistry programs targeting LSD1 (KDM1A) for oncology or virology indications require the cis-configured (1R,2S)-2-aminocyclopropyl motif found in clinical and preclinical LSD1 inhibitors such as OG-L002 (IC₅₀ = 20 nM, ≥69-fold selectivity over MAO-A/B) . The target compound serves as the direct building block for constructing this pharmacophore through functionalization of the amine and hydroxyl groups. The trans isomer (CAS 873537-21-4) and the 1,1-regioisomer (CAS 107017-72-1) are structurally incapable of yielding the required cis-cyclopropylamine geometry and therefore represent procurement errors for this target class .

Synthesis of Conformationally Constrained Amino Acids for Natural Product Total Synthesis (Belactosin A Class)

The synthesis of 3-(trans-2-aminocyclopropyl)alanine—the key constrained amino acid constituent of the antitumor antibiotic belactosin A—requires the cis-1,2-amino alcohol building block as the starting point for Curtius rearrangement and subsequent stereocontrolled elaboration. Armstrong et al. demonstrated a 9-step route from the corresponding cyclopropanecarboxylate, with catalytic hydrogenation of nitrocyclopropylalanine intermediates proceeding in 91–95% yield per stereoisomer . Neither the regioisomer (C1-amine) nor the trans diastereomer can provide the correct stereochemistry; procurement of the cis building block is non-negotiable for this synthetic route.

Bidentate Ligand and Macrocycle Scaffold Construction Exploiting the cis-1,2-Amino Alcohol Geometry

The cis relationship between the amine and hydroxyl groups of (2-aminocyclopropyl)methanol enables bidentate metal coordination and macrocyclization reactions that are geometrically impossible with the 1,1-regioisomer (where both groups cannot span a metal center) or the trans diastereomer (where the groups point to opposite faces of the ring). This property is particularly valuable for constructing constrained chelating ligands for catalysis, metal-based imaging agents, and macrocyclic peptides . The predicted XLogP3 of approximately -1.0 provides higher aqueous solubility than the trans diastereomer (XLogP3 ≈ -0.4), which can be advantageous for reactions conducted in aqueous or mixed aqueous-organic media .

cis-Selective Cyclopropane Scaffold Exploration in Unencumbered Intellectual Property Space

Patent landscaping indicates that the 1,1-regioisomer (CAS 107017-72-1) is claimed as an intermediate in at least three distinct therapeutic area patent families (SSTR4 agonists, TRK inhibitors, KIF18A inhibitors), while the trans diastereomer (CAS 873537-21-4) appears in bromodomain inhibitor patent families (EP-3440075-B1, CA-3018275-A1). The cis isomer (CAS 1314929-43-5) is not directly enumerated in these patent families, representing an opportunity for industrial research groups to explore a chemically orthogonal scaffold with reduced freedom-to-operate risk . This is particularly relevant for companies filing in the LSD1 inhibitor space, where the cis-aminocyclopropyl motif is clinically validated but the building block itself remains outside existing composition-of-matter claims based on the regioisomer or trans diastereomer [1].

Quote Request

Request a Quote for (2-Aminocyclopropyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.